molecular formula C6H10N4 B083809 2,5-Dimethylpyrimidine-4,6-diamine CAS No. 13265-42-4

2,5-Dimethylpyrimidine-4,6-diamine

Cat. No.: B083809
CAS No.: 13265-42-4
M. Wt: 138.17 g/mol
InChI Key: HZZKLBBMUXBGEL-UHFFFAOYSA-N
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Description

2,5-Dimethylpyrimidine-4,6-diamine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic, nitrogen-containing six-membered rings that are structurally similar to pyridine This compound is characterized by the presence of two methyl groups at positions 2 and 5, and two amino groups at positions 4 and 6 on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylpyrimidine-4,6-diamine typically involves the reaction of 2,5-dimethylpyrimidine with ammonia or an amine under specific conditions. One common method includes the use of a solvent-free condition where 2,5-dimethylpyrimidine is heated with an amine in the presence of a base such as triethylamine at temperatures ranging from 80 to 90°C .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as refluxing, stirring, and filtration to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylpyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like halides and bases are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules .

Mechanism of Action

The mechanism of action of 2,5-Dimethylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. For instance, as a β-glucuronidase inhibitor, it binds to the enzyme’s active site, preventing the hydrolysis of glucuronides. In cancer therapy, it inhibits the activity of EGFR and FGFR by binding to their kinase domains, thereby blocking the signaling pathways that promote cell proliferation and survival .

Comparison with Similar Compounds

  • 2-Amino-4,6-dichloropyrimidine
  • 2,4-Diamino-6-methylpyrimidine
  • 4,6-Diamino-2-methylpyrimidine

Comparison: 2,5-Dimethylpyrimidine-4,6-diamine is unique due to the specific positioning of its methyl and amino groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has shown higher selectivity and potency in inhibiting certain enzymes and receptors, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2,5-dimethylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-3-5(7)9-4(2)10-6(3)8/h1-2H3,(H4,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZKLBBMUXBGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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